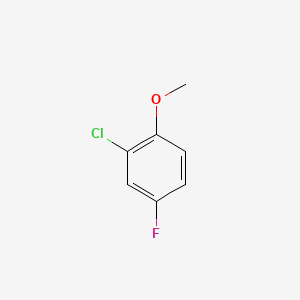

2-Chloro-4-fluoroanisole

Description

The exact mass of the compound 2-Chloro-4-fluoroanisole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-fluoroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoroanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCGJVGMRPKPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378570 | |

| Record name | 2-Chloro-4-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2267-25-6 | |

| Record name | 2-Chloro-4-fluoro-1-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2267-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-Chloro-4-fluoroanisole: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Key Synthetic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the utility of a molecule is often defined by its structural functionality and reactivity. 2-Chloro-4-fluoroanisole, identified by its CAS Number: 2267-25-6 , is a prime example of a versatile chemical intermediate.[1][2] This halogenated aromatic compound serves as a critical building block for constructing more complex, biologically active molecules.[3] Its structure, featuring a methoxy group and two different halogen atoms on a benzene ring, provides a unique platform for regioselective modifications, making it a valuable tool for medicinal chemists and process developers. This guide offers an in-depth analysis of its properties, a plausible synthetic approach, key applications, and essential safety protocols, grounded in established chemical principles.

Core Physicochemical & Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The data for 2-Chloro-4-fluoroanisole is summarized below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 2267-25-6 | [1][2][3] |

| Molecular Formula | C₇H₆ClFO | [1][2][3] |

| Molecular Weight | 160.57 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Density | 1.29 g/mL at 25 °C | [1][5] |

| Boiling Point | 197-200 °C | [1][3] |

| Flash Point | 76.67 °C (170.0 °F) - closed cup | [2][5] |

| Refractive Index (n20/D) | 1.519 | [1][3] |

| IUPAC Name | 2-chloro-4-fluoro-1-methoxybenzene | [1][2] |

| SMILES | COc1ccc(F)cc1Cl | [1][5] |

| InChI Key | RKCGJVGMRPKPNY-UHFFFAOYSA-N | [1][5] |

Synthesis and Reactivity: A Strategic Approach

The synthesis of substituted anisoles often leverages well-established aromatic chemistry. While multiple routes can be envisioned, a common and reliable strategy involves the diazotization of a corresponding aniline, followed by a substitution reaction. This approach provides a high degree of regiochemical control. A plausible synthetic pathway starting from 2-chloro-4-fluoroaniline is outlined below.

Caption: Plausible synthetic route to 2-Chloro-4-fluoroanisole.

This two-step process begins with the conversion of the amine group on 2-chloro-4-fluoroaniline into a diazonium salt, which is an excellent leaving group. Subsequent heating in methanol allows for nucleophilic substitution, where the methoxy group replaces the diazonium group to yield the final product. The choice of starting material is critical as it dictates the final substitution pattern on the aromatic ring.

Applications in Research and Drug Development

The true value of 2-Chloro-4-fluoroanisole lies in its role as an intermediate. The differential reactivity of its substituents—the chloro, fluoro, and methoxy groups—allows for a variety of subsequent chemical transformations.

-

Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals.[3] Its structure is a precursor for creating new therapeutic agents, including anti-inflammatory, analgesic, and antimicrobial drugs.[3] The presence of the fluorine atom is particularly significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability of drug candidates.

-

Agrochemical Synthesis : In the agrochemical industry, it is used to formulate crop protection products like herbicides and fungicides.[3] Its stability and reactivity are leveraged to create effective and environmentally conscious agricultural solutions.[3]

-

Material Science : The compound finds applications in the production of specialty polymers and resins, where its incorporation can enhance thermal stability and chemical resistance.[3]

-

Research Applications : It serves as a reagent in broader organic synthesis and has been used in the development of fluorescent probes for bioimaging, which helps researchers study cellular processes with high specificity.[3]

Caption: Role as a versatile intermediate in synthesis workflows.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the utility of 2-Chloro-4-fluoroanisole, the following section details a representative experimental workflow for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. The protocol is designed as a self-validating system, with clear steps for setup, execution, and workup.

Objective: To couple 2-Chloro-4-fluoroanisole with a boronic acid to demonstrate its reactivity in forming a biaryl structure, a common motif in pharmaceuticals.

Materials:

-

2-Chloro-4-fluoroanisole

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a condenser and a magnetic stir bar. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reagent Addition: To the flask, add 2-Chloro-4-fluoroanisole (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe.

-

Reaction Execution: Heat the reaction mixture to a specified temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reaction Quench & Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Characterization: Purify the crude product using column chromatography on silica gel to obtain the pure coupled product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

Proper handling of 2-Chloro-4-fluoroanisole is crucial to ensure laboratory safety. It is classified as an irritant and requires careful management.[2]

| Hazard Category | GHS Information | Recommendations |

| Pictogram | Warning | N/A |

| Hazard Statements | H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[4][5] | Avoid contact with skin, eyes, and respiratory tract. |

| Precautionary Statements | P261: Avoid breathing mist/vapours/spray.[5] P280: Wear protective gloves/eye protection/face protection.[5][6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | Use in a well-ventilated area or fume hood. |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, and appropriate respirator (e.g., type ABEK (EN14387) filter).[5] | Always wear appropriate PPE when handling the compound. |

| Storage | Store in a cool, well-ventilated place. Keep container tightly closed.[6] Classified as a combustible liquid.[5] | Keep away from heat, sparks, and open flames.[6] |

Conclusion

2-Chloro-4-fluoroanisole (CAS: 2267-25-6) is more than just a chemical compound; it is a strategic tool for innovation in the chemical sciences. Its unique substitution pattern provides a reliable platform for creating novel molecules with significant potential in drug discovery, agrochemical development, and material science. A comprehensive understanding of its properties, synthetic pathways, and safe handling protocols, as detailed in this guide, empowers researchers to unlock its full potential in their synthetic endeavors.

References

A Technical Guide to 2-Chloro-4-fluoroanisole: Synthesis, Characterization, and Applications

Executive Summary: 2-Chloro-4-fluoroanisole is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring chlorine, fluorine, and methoxy groups on a benzene ring, imparts specific reactivity and properties that are highly valued in medicinal and materials science. This guide provides an in-depth analysis of its structural formula, physicochemical properties, synthesis methodologies, spectroscopic characterization, and key applications, with a focus on providing actionable insights for researchers and drug development professionals.

Chapter 1: Molecular Identity and Physicochemical Properties

2-Chloro-4-fluoroanisole is a substituted anisole molecule. The structural formula reveals a benzene ring substituted at position 2 with a chlorine atom, at position 4 with a fluorine atom, and at position 1 with a methoxy (-OCH₃) group.

Structural Formula:

Nomenclature and Identifiers:

The strategic placement of the electron-withdrawing halogen atoms and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent synthetic steps.

Physicochemical Data Summary

The physical and chemical properties of 2-Chloro-4-fluoroanisole are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 197-200 °C | [1][3] |

| Density | 1.29 - 1.3 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.519 - 1.52 | [1][3] |

| Flash Point | 76.67 °C (170.0 °F) - closed cup | |

| Purity (typical) | ≥ 97% (GC) | [3] |

| Storage | Store at room temperature, in a dry, cool, well-ventilated place | [3][4] |

Chapter 2: Synthesis and Mechanistic Insights

The most common and practical laboratory synthesis of 2-Chloro-4-fluoroanisole involves the methylation of 2-chloro-4-fluorophenol. This reaction is a variation of the Williamson ether synthesis.

Causality in Experimental Design:

The choice of reagents and conditions is paramount for achieving a high yield and purity while minimizing side reactions.

-

Starting Material: 2-chloro-4-fluorophenol is the logical precursor. Its phenolic hydroxyl group is acidic enough to be deprotonated by a suitable base, forming a nucleophilic phenoxide.

-

Methylating Agent: Reagents like dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) are excellent electrophiles for delivering the methyl group. Dimethyl sulfate is often preferred in industrial settings due to its lower cost and high reactivity, though it is highly toxic and requires careful handling.

-

Base: A moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is used to deprotonate the phenol. The choice of base is critical; a very strong base could potentially promote unwanted side reactions. Potassium carbonate is often chosen as it is inexpensive, effective, and easier to handle than strong hydroxides.

-

Solvent: A polar aprotic solvent like acetone or acetonitrile is ideal. These solvents can dissolve the ionic intermediates (the phenoxide) and the organic starting materials without participating in the reaction (i.e., they are not nucleophilic).

Detailed Laboratory Protocol: Methylation of 2-chloro-4-fluorophenol

This protocol describes a self-validating system where the successful synthesis is confirmed through purification and subsequent characterization.

Materials:

-

2-chloro-4-fluorophenol

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-fluorophenol (1 equivalent).

-

Solvent and Base Addition: Add anhydrous acetone to dissolve the phenol, followed by the addition of anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Methylating Agent: Stir the suspension vigorously. Slowly add dimethyl sulfate (1.2 equivalents) dropwise to the mixture. The addition should be controlled to manage any exotherm.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Purification: Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to quench any unreacted dimethyl sulfate), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-Chloro-4-fluoroanisole.

-

Final Purification (Self-Validation): Purify the crude product by vacuum distillation to obtain a colorless liquid. The purity should be confirmed by Gas Chromatography (GC) and the structure verified by NMR spectroscopy (see Chapter 3).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final, validated product.

Caption: Workflow for the synthesis and validation of 2-Chloro-4-fluoroanisole.

Chapter 3: Spectroscopic and Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons and the three methoxy protons. The aromatic signals will exhibit coupling to each other and to the fluorine atom. The methoxy group will appear as a singlet around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine will show a large C-F coupling constant.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 160 and an M+2 peak at m/z 162 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

-

Gas Chromatography (GC): GC is used to assess the purity of the final product, which is typically expected to be >97%.[3]

Chapter 4: Applications in Medicinal Chemistry and Drug Development

2-Chloro-4-fluoroanisole is a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[3] Its utility stems from the ability to perform further chemical transformations on the aromatic ring, such as lithiation, nitration, or nucleophilic aromatic substitution, which are directed by the existing substituents.

The presence of fluorine is particularly significant in drug design. Fluorine substitution can enhance metabolic stability, improve binding affinity, and alter the pharmacokinetic profile of a drug molecule.[5]

Key Applications:

-

Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various biologically active molecules, including anti-inflammatory and antimicrobial drugs.[3]

-

Agrochemicals: It is used in the formulation of herbicides and pesticides, where its stability and reactivity contribute to the creation of effective crop protection products.[3][6]

-

Material Science: The compound is also applied in the production of specialty polymers and resins, enhancing properties like thermal stability.[3]

Illustrative Role as a Synthetic Intermediate

The diagram below shows a generalized scheme of how 2-Chloro-4-fluoroanisole can be functionalized and incorporated into a more complex Active Pharmaceutical Ingredient (API).

Caption: Generalized pathway for API synthesis using 2-Chloro-4-fluoroanisole.

Chapter 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of 2-Chloro-4-fluoroanisole are crucial for laboratory safety.

Hazard Identification: According to the Globally Harmonized System (GHS), 2-Chloro-4-fluoroanisole is classified with the following hazards:

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

-

It is also classified as a combustible liquid.[4]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (eyeshields).[4] Use a suitable respirator filter (e.g., type ABEK EN14387).

-

Ventilation: Use only outdoors or in a well-ventilated area to avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[4]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[4]

Storage:

-

Store in a well-ventilated place. Keep the container tightly closed.[4]

-

Store locked up in a dry, cool area away from incompatible materials such as strong oxidizing agents.[4]

References

-

2-Chloro-4-fluoroanisole. PubChem, National Center for Biotechnology Information. [Link]

-

The Role of 2-Chloro-4-fluorotoluene in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., Zhou, H., & Bunnage, M. E. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(4), 715–726. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 2-Chloro-4-fluoroanisole | C7H6ClFO | CID 2773580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

A Comprehensive Spectroscopic Guide to 2-Chloro-4-fluoroanisole: Elucidating Structure Through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-4-fluoroanisole (C₇H₆ClFO), a halogenated aromatic compound with applications in the synthesis of pharmaceuticals and agrochemicals.[1] As a key intermediate, the precise confirmation of its molecular structure is paramount for ensuring the integrity and efficacy of downstream products. This document serves as a valuable resource for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The narrative emphasizes the causality behind experimental choices and provides a framework for the structural elucidation of similarly substituted aromatic systems.

Introduction to the Spectroscopic Analysis of 2-Chloro-4-fluoroanisole

2-Chloro-4-fluoroanisole, with a molecular weight of 160.57 g/mol , presents a unique spectroscopic puzzle due to the interplay of its substituent groups on the aromatic ring.[2] The electron-donating methoxy group (-OCH₃), and the electron-withdrawing and highly electronegative halogen atoms (chlorine and fluorine) create a distinct electronic environment that is reflected in its spectral signatures. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity of atoms and infer their chemical environment.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Theoretical Framework: ¹H NMR spectroscopy measures the resonance of hydrogen nuclei (protons). The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm), while electron-donating groups shield them, causing an upfield shift. Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiplets, with the coupling constant (J) providing information on the dihedral angle and connectivity between them.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh 10-20 mg of 2-Chloro-4-fluoroanisole and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer probe and lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment with a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals and measure the coupling constants.

Data Interpretation and Peak Assignment:

The ¹H NMR spectrum of 2-Chloro-4-fluoroanisole is expected to show signals for the three aromatic protons and the three methoxy protons. The substitution pattern dictates the chemical shifts and coupling patterns.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~ 7.2 | Doublet of doublets (dd) | ~ 9 Hz, ~ 3 Hz | 1H | H-6 |

| 2 | ~ 7.0 | Doublet of doublets (dd) | ~ 9 Hz, ~ 5 Hz | 1H | H-5 |

| 3 | ~ 6.9 | Triplet of doublets (td) | ~ 9 Hz, ~ 3 Hz | 1H | H-3 |

| 4 | ~ 3.9 | Singlet | - | 3H | -OCH₃ |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects.

The proton at C-6 is expected to be the most downfield due to the deshielding effects of the adjacent chlorine and the methoxy group. It will appear as a doublet of doublets due to coupling with H-5 and a smaller coupling to H-3. The proton at C-5 will also be a doublet of doublets from coupling to H-6 and H-3. The proton at C-3, being ortho to the fluorine, will likely show coupling to both H-5 and the fluorine atom, resulting in a more complex multiplet, potentially a triplet of doublets. The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

Visualization of ¹H NMR Coupling:

Caption: Predicted spin-spin coupling interactions in the aromatic region of 2-Chloro-4-fluoroanisole.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: ¹³C NMR spectroscopy observes the resonance of the ¹³C isotope. Due to its low natural abundance (~1.1%), proton decoupling is typically employed to enhance the signal-to-noise ratio, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak. The chemical shift is highly sensitive to the electronic environment, providing valuable information about the types of carbon atoms present (e.g., sp³, sp², carbonyl).

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 128-1024) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the FID, phase the spectrum, and reference it to the CDCl₃ solvent signal (δ ≈ 77.16 ppm).

Data Interpretation and Peak Assignment:

The ¹³C NMR spectrum of 2-Chloro-4-fluoroanisole will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the substituents, and the carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Coupling Constant (J, Hz) | Assignment |

| 1 | ~ 158 (d) | Doublet | ¹JCF ≈ 240 | C4 |

| 2 | ~ 152 | Singlet | - | C1 |

| 3 | ~ 125 | Singlet | - | C2 |

| 4 | ~ 118 (d) | Doublet | ²JCF ≈ 23 | C5 |

| 5 | ~ 116 (d) | Doublet | ²JCF ≈ 21 | C3 |

| 6 | ~ 114 (d) | Doublet | ³JCF ≈ 8 | C6 |

| 7 | ~ 56 | Singlet | - | -OCH₃ |

Note: The predicted chemical shifts and coupling constants are based on the analysis of structurally similar compounds and established substituent effects.

The carbon directly bonded to fluorine (C4) will be significantly downfield and will appear as a doublet with a large coupling constant. The carbon bearing the methoxy group (C1) will also be downfield. The carbon attached to chlorine (C2) will be influenced by the halogen's electronegativity. The remaining aromatic carbons will show smaller couplings to the fluorine atom. The methoxy carbon will appear as a singlet in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Framework: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). The frequency of the absorbed radiation is characteristic of the specific bond and functional group.

Experimental Protocol: Acquiring the IR Spectrum

-

Sample Preparation: A small drop of neat 2-Chloro-4-fluoroanisole is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrum is automatically ratioed against the background by the spectrometer software. Baseline correction and peak picking can be performed as needed.

Data Interpretation and Peak Assignment:

The IR spectrum of 2-Chloro-4-fluoroanisole will exhibit characteristic absorption bands for the aromatic ring, the C-O ether linkage, and the C-halogen bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| ~ 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~ 2950-2850 | Medium | C-H stretch | -OCH₃ |

| ~ 1600-1450 | Strong | C=C stretch | Aromatic ring |

| ~ 1250 | Strong | C-O stretch | Aryl-O (asymmetric) |

| ~ 1100 | Strong | C-F stretch | C-F |

| ~ 1030 | Medium | C-O stretch | O-CH₃ (symmetric) |

| ~ 850-800 | Strong | C-H bend | Out-of-plane bending |

| ~ 750 | Medium-Strong | C-Cl stretch | C-Cl |

The presence of strong bands in the aromatic region (1600-1450 cm⁻¹) confirms the benzene ring. The characteristic strong C-O stretching of the aryl ether will be prominent around 1250 cm⁻¹. The C-F and C-Cl stretching vibrations will also be observable.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum provides the molecular weight of the compound and structural information from the fragmentation pattern.

Experimental Protocol: Acquiring the Mass Spectrum

-

Sample Introduction: A dilute solution of 2-Chloro-4-fluoroanisole in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (GC-MS).

-

Instrumentation: A GC-MS system with an EI source.

-

Data Acquisition:

-

The GC separates the analyte from the solvent.

-

The analyte enters the ion source and is ionized by a 70 eV electron beam.

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

The mass spectrum is recorded over a mass range of m/z 40-400.

-

Data Interpretation and Fragmentation Analysis:

The mass spectrum of 2-Chloro-4-fluoroanisole will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks (M⁺ and M+2) with a characteristic intensity ratio.

Predicted Fragmentation Pathway:

The fragmentation of 2-Chloro-4-fluoroanisole is expected to proceed through several key pathways, including the loss of the methyl group from the methoxy moiety and the loss of a chlorine atom.

| m/z | Relative Intensity | Identity |

| 160/162 | High | [M]⁺ (Molecular Ion) |

| 145/147 | Moderate | [M - CH₃]⁺ |

| 125 | Moderate | [M - Cl]⁺ |

| 117 | Low | [M - CH₃ - CO]⁺ |

| 92 | Low | [M - Cl - CH₃ - H]⁺ |

The molecular ion peak at m/z 160 (for ³⁵Cl) and 162 (for ³⁷Cl) will be a key diagnostic feature. The loss of a methyl radical (•CH₃) to give a fragment at m/z 145/147 is a common fragmentation for anisoles. The loss of a chlorine radical (•Cl) would result in a fragment at m/z 125.

Visualization of Mass Spectrometry Fragmentation:

Caption: A simplified representation of the predicted major fragmentation pathways for 2-Chloro-4-fluoroanisole in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of 2-Chloro-4-fluoroanisole. Each technique offers a unique and complementary piece of the structural puzzle, from the connectivity of the carbon-hydrogen framework to the identification of functional groups and the overall molecular weight. This guide serves as a testament to the power of modern spectroscopic methods in chemical analysis and provides a robust framework for the characterization of complex organic molecules in research and industrial settings.

References

-

PubChem. 2-Chloro-4-fluoroanisole. Retrieved from [Link].

-

Amerigo Scientific. 2-Chloro-4-fluoroanisole (97%). Retrieved from [Link].

Sources

An In-depth Technical Guide to 2-Chloro-4-fluoroanisole: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoroanisole (CAS No. 2267-25-6), a key halogenated intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document delves into its core physical and chemical characteristics, offers a detailed analysis of its spectroscopic profile, outlines a robust synthetic protocol, and explores its chemical reactivity. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both foundational data and practical insights into the application of this versatile compound.

Introduction

2-Chloro-4-fluoroanisole, with the IUPAC name 2-chloro-4-fluoro-1-methoxybenzene, is a substituted anisole derivative whose unique electronic properties, conferred by its chloro, fluoro, and methoxy substituents, make it a valuable building block in organic synthesis.[2] Its stability and defined reactivity allow for its incorporation into complex molecular architectures, particularly in the development of novel therapeutic agents and crop protection products.[1] This guide serves to consolidate the available technical information on this compound, providing a reliable resource for laboratory and industrial applications.

Molecular Structure and Identification

The structural and identifying information for 2-Chloro-4-fluoroanisole is summarized below.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| CAS Number | 2267-25-6 | [2][3] |

| Molecular Formula | C₇H₆ClFO | [2] |

| Molecular Weight | 160.57 g/mol | [2][3] |

| IUPAC Name | 2-chloro-4-fluoro-1-methoxybenzene | [2][4] |

| Synonyms | 2-Chloro-4-fluorophenyl methyl ether | |

| InChI Key | RKCGJVGMRPKPNY-UHFFFAOYSA-N | [3][4] |

| SMILES | COC1=CC=C(F)C=C1Cl | [2][3] |

digraph "2_Chloro_4_fluoroanisole" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Molecular Structure of 2-Chloro-4-fluoroanisole", pad="0.5"]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O"]; Cl [label="Cl"]; F [label="F"]; CH3_O [label="CH3"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- O; O -- CH3_O; C2 -- Cl; C4 -- F;

// Aromatic ring representation ring [shape=circle, label="", style=dotted, pos="0,0!", width=1.5]; }

Caption: Molecular Structure of 2-Chloro-4-fluoroanisole.

Physical and Chemical Properties

2-Chloro-4-fluoroanisole is a colorless to light yellow liquid at room temperature.[1] Its physical properties are summarized in Table 2. It is a combustible liquid and should be handled with appropriate safety precautions.

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 197-200 °C | [2][3] |

| Density | 1.29 - 1.3 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.519 - 1.52 | [2][3] |

| Flash Point | ~76-77 °C (~170 °F) | [3] |

| Storage | Store at room temperature |

Spectroscopic Analysis

While a dedicated public database entry for the spectra of 2-Chloro-4-fluoroanisole could not be directly retrieved, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds such as 4-fluoroanisole and 2-chloro-4-fluorotoluene. The compound has an entry in the AIST Spectral Database (SDBS) with the number 41277, though direct access to the spectra was not available at the time of this writing.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methoxy protons. The aromatic region will be complex due to splitting from both neighboring protons and the fluorine atom.

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-3.9 ppm.

-

Aromatic Protons (Ar-H): Three signals are expected in the range of δ 6.8-7.3 ppm.

-

The proton at C6 (ortho to the methoxy group) will likely appear as a doublet of doublets due to coupling with the proton at C5 and the fluorine at C4.

-

The proton at C5 (ortho to the fluorine) will likely appear as a doublet of doublets of doublets (or a triplet of doublets) due to coupling with the protons at C6 and C3, and the fluorine at C4.

-

The proton at C3 (ortho to the chlorine) will likely appear as a doublet of doublets due to coupling with the proton at C5 and the fluorine at C4.

-

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.

-

Methoxy Carbon (-OCH₃): A singlet around δ 56 ppm.

-

Aromatic Carbons:

-

C4 (C-F): A doublet with a large one-bond C-F coupling constant (¹J(C,F) ≈ 240-250 Hz) is expected at a high chemical shift (δ > 155 ppm).

-

C1 (C-OCH₃): A singlet or a small doublet (due to three-bond C-F coupling) is expected around δ 150-155 ppm.

-

C2 (C-Cl): A doublet with a small C-F coupling constant is expected around δ 115-125 ppm.

-

C3, C5, C6: These carbons will appear as doublets due to two- and three-bond C-F coupling, with chemical shifts in the range of δ 110-130 ppm.

-

FT-IR Spectroscopy (Predicted)

The infrared spectrum will be characterized by vibrations of the substituted benzene ring, the C-O ether linkage, and the C-F and C-Cl bonds.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹

-

C-O stretching (asymmetric, aryl-alkyl ether): ~1250 cm⁻¹

-

C-F stretching: ~1100-1200 cm⁻¹

-

C-Cl stretching: ~700-800 cm⁻¹

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 160, with an M+2 peak at m/z 162 of approximately one-third the intensity, characteristic of the chlorine-35 and chlorine-37 isotopes.

Common fragmentation pathways would likely involve:

-

Loss of a methyl radical (•CH₃): [M - 15]⁺ at m/z 145.

-

Loss of a formyl radical (•CHO): [M - 29]⁺ at m/z 131, following the loss of the methyl group and subsequent rearrangement.

-

Loss of chloromethyl radical (•CH₂Cl): A less common fragmentation but possible.

Synthesis Protocol

2-Chloro-4-fluoroanisole is typically synthesized from 2-chloro-4-fluorophenol. A common and effective method is the Williamson ether synthesis, using a methylating agent such as dimethyl sulfate.[5][6]

Caption: Workflow for the synthesis of 2-Chloro-4-fluoroanisole.

Experimental Procedure: Methylation of 2-Chloro-4-fluorophenol

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

-

Reaction Setup: To a stirred solution of 2-chloro-4-fluorophenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF, or methanol) in a round-bottom flask, add a base such as anhydrous potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq).

-

Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the corresponding phenoxide salt.

-

Methylation: Add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture.[7] Caution: Dimethyl sulfate is highly toxic and carcinogenic and must be handled with extreme care in a well-ventilated fume hood.[8]

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, followed by a wash with a dilute aqueous solution of sodium hydroxide to remove any unreacted phenol, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-Chloro-4-fluoroanisole.

Chemical Reactivity and Applications

The reactivity of 2-Chloro-4-fluoroanisole is governed by the interplay of its three functional groups on the aromatic ring.

Electrophilic Aromatic Substitution

The methoxy group is a strong activating and ortho-, para-directing group, while the fluorine and chlorine atoms are deactivating but also ortho-, para-directing. The methoxy group's activating effect generally dominates. Since the para position to the methoxy group is occupied by fluorine, electrophilic attack is directed primarily to the positions ortho to the methoxy group (C6) and ortho to the chlorine (C3). The steric hindrance from the adjacent chlorine atom may favor substitution at the C6 position.

Nucleophilic Aromatic Substitution

While the electron-donating methoxy group generally disfavors nucleophilic aromatic substitution, the presence of two electron-withdrawing halogens can make the ring susceptible to attack by strong nucleophiles under certain conditions. The fluorine atom is typically a better leaving group than chlorine in SNAr reactions, but the position of attack and the reaction conditions will determine the outcome.

Applications in Synthesis

2-Chloro-4-fluoroanisole serves as a crucial intermediate in the synthesis of a variety of target molecules:

-

Pharmaceuticals: It is a building block for anti-inflammatory and antimicrobial drugs.[1] Its structure is incorporated into more complex active pharmaceutical ingredients.

-

Agrochemicals: It is used in the formulation of herbicides and fungicides, contributing to the development of effective crop protection agents.[1]

-

Material Science: The compound is used in the production of specialty polymers, where the halogenated aromatic structure can enhance thermal stability and chemical resistance.[1]

-

Fluorescent Probes: It can be utilized in the development of fluorescent probes for bioimaging applications.[1]

Safety and Handling

2-Chloro-4-fluoroanisole is classified as a hazardous substance.

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

-

Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid breathing vapors. Keep away from heat and open flames as it is a combustible liquid.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

2-Chloro-4-fluoroanisole is a chemical intermediate of significant industrial and research importance. Its well-defined physical properties, predictable reactivity, and established synthetic routes make it a reliable component in the synthesis of a wide range of valuable compounds. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective application in the fields of pharmaceutical development, agrochemical synthesis, and material science.

References

- 2-Chloro-4-fluoroanisole 2267-25-6 | TCI AMERICA. (n.d.).

- 2-Chloro-4-fluoroanisole - Chem-Impex. (n.d.).

- 2-Chloro-4-fluoroanisole, 97% | 2267-25-6 - J&K Scientific. (n.d.).

- 2-Chloro-4-fluoroanisole | C7H6ClFO | CID 2773580 - PubChem. (n.d.).

- 2-Chloro-4-fluoroanisole, 97%, Thermo Scientific 25 g | Buy Online. (n.d.).

- A Comparative Analysis of the Reactivity of 4-Fluoroanisole and 4-Chloroanisole in Key Organic Transformations - Benchchem. (n.d.).

- US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents. (n.d.).

- Electrophilic aromatic substitution - Wikipedia. (n.d.).

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).

- Application Note: 1H and 13C NMR Spectral Analysis of 4-Fluoroanisole - Benchchem. (n.d.).

- Application Note: Spectroscopic Analysis of 4-Fluoroanisole by FT-IR and Mass Spectrometry - Benchchem. (n.d.).

- 2-Chloro-4-fluoroanisole, 97% | 2267-25-6 - J&K Scientific. (n.d.).

- Williamson ether synthesis - Wikipedia. (n.d.).

- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).

- Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC - NIH. (n.d.).

- mass spectra - fragmentation patterns - Chemguide. (n.d.).

- Fragmentation (mass spectrometry) - Wikipedia. (n.d.).

- 2-Chloro-4-fluoroanisole | C7H6ClFO | CID 2773580 - PubChem. (n.d.).

- 2-Chloro-4-fluoroanisole 97 2267-25-6 - Sigma-Aldrich. (n.d.).

- 2-Chloro-4-fluoroanisole | 2267-25-6 - Sigma-Aldrich. (n.d.).

- US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents. (n.d.).

- Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 2-Chloro-4-fluoroanisole 97 2267-25-6 [sigmaaldrich.com]

- 4. 2-Chloro-4-fluoroanisole | C7H6ClFO | CID 2773580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]

- 8. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Differential Reactivity of Chloro and Fluoro Groups in 2-Chloro-4-fluoroanisole

Abstract

This technical guide provides a comprehensive analysis of the differential reactivity of the chloro and fluoro substituents in 2-chloro-4-fluoroanisole, a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] For researchers, scientists, and drug development professionals, understanding the selective reactivity of this molecule is paramount for designing efficient and high-yield synthetic routes. This document will delve into the core principles governing this selectivity, including nucleophilic aromatic substitution (SNAr), metal-halogen exchange reactions, and palladium-catalyzed cross-coupling, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Molecular Architecture and its Implications

2-Chloro-4-fluoroanisole (C₇H₆ClFO) is a halogenated aromatic ether with a unique substitution pattern that presents both a challenge and an opportunity in synthetic chemistry.[1][2] The molecule's reactivity is dictated by the interplay of the electronic effects of three key substituents on the benzene ring: the electron-donating methoxy group (-OCH₃) and the two electron-withdrawing halogen atoms, chlorine and fluorine.

The methoxy group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions.[3] Conversely, the halogens are deactivating yet also ortho, para-directing.[3] This complex electronic environment is the foundation for the selective reactivity of the C-Cl and C-F bonds in various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The Dominance of the Fluoro Group as a Leaving Group

In nucleophilic aromatic substitution (SNAr) reactions, an electron-poor aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group.[4][5] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3][5] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic ring.[4]

A key principle in SNAr is that the rate-determining step is often the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond.[3] Consequently, the reactivity of the leaving group is more dependent on its ability to stabilize the developing negative charge in the transition state through its inductive effect, rather than its bond strength.

For haloaromatics, the general reactivity trend in SNAr is F > Cl > Br > I.[6] This is because fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer complex, making the carbon atom more susceptible to nucleophilic attack.[3][4]

In the context of 2-chloro-4-fluoroanisole, the fluorine atom at the para position to the methoxy group is significantly more activated towards nucleophilic attack than the chlorine atom at the ortho position. This is due to the combined electron-withdrawing effects of both halogens and the ability of the para-fluoro group to better stabilize the negative charge of the Meisenheimer intermediate through resonance. Experimental evidence from studies on similar haloanisoles confirms that 4-fluoroanisole is significantly more reactive in SNAr reactions than 4-chloroanisole.[3]

Experimental Protocol: Selective Nucleophilic Aromatic Substitution

This protocol describes a representative SNAr reaction on a polyfluoroarene, which can be adapted for 2-chloro-4-fluoroanisole to selectively displace the fluorine atom.

Objective: To selectively substitute the fluorine atom of 2-chloro-4-fluoroanisole with a nucleophile (e.g., phenothiazine).

Materials:

-

2-chloro-4-fluoroanisole

-

Phenothiazine (or other desired nucleophile)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)

-

Screw-capped test tube

-

Standard glassware for workup and purification

Procedure:

-

In a screw-capped test tube, combine the phenothiazine derivative (1.0 mmol) and the base (4.0 mmol, 4.0 eq).

-

Dry the solids under vacuum for 1 hour.

-

Backfill the tube with an inert gas (e.g., Nitrogen or Argon).

-

Add the solvent (10 mL) and then 2-chloro-4-fluoroanisole (2.1 mmol, 2.1 eq).

-

Stir the reaction mixture at a specified temperature (e.g., 60-85 °C) for 24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water (50 mL).

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Self-Validation: The regioselectivity of the substitution can be confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy. The disappearance of the C-F coupling in the ¹³C NMR spectrum and the absence of the corresponding signal in the ¹⁹F NMR spectrum will confirm the successful displacement of the fluorine atom.

Metal-Halogen Exchange: Targeting the Weaker C-Cl Bond

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert an organic halide into an organometallic species.[7] This transformation is particularly useful for generating Grignard reagents (R-MgX) and organolithium compounds (R-Li).[8][9]

The rate of metal-halogen exchange typically follows the trend I > Br > Cl >> F.[7][10] This is in stark contrast to SNAr reactivity and is primarily governed by the carbon-halogen bond dissociation energy. The C-Cl bond is significantly weaker than the C-F bond, making it more susceptible to cleavage and subsequent reaction with electropositive metals like magnesium or organolithium reagents.[3]

Therefore, in 2-chloro-4-fluoroanisole, the chlorine atom is the preferred site for metal-halogen exchange. This allows for the selective formation of a Grignard reagent or an organolithium species at the C2 position, leaving the C-F bond intact. This regioselectivity is a powerful tool for introducing a wide range of substituents at the position ortho to the methoxy group.

Experimental Protocol: Selective Grignard Reagent Formation

This protocol outlines the general procedure for the formation of a Grignard reagent, which can be applied to 2-chloro-4-fluoroanisole for selective reaction at the C-Cl bond.

Objective: To selectively form the Grignard reagent at the C-Cl position of 2-chloro-4-fluoroanisole.

Materials:

-

2-chloro-4-fluoroanisole

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (as an initiator)

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Heating mantle

Procedure:

-

Set up the reaction apparatus and flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.

-

Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 2-chloro-4-fluoroanisole (1.0 equivalent) in the anhydrous solvent.

-

Add a small amount of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

-

The resulting Grignard reagent can be used directly in the next synthetic step.

Self-Validation: The formation of the Grignard reagent can be confirmed by quenching a small aliquot of the reaction mixture with an electrophile (e.g., CO₂ to form a carboxylic acid, or an aldehyde/ketone to form an alcohol) and analyzing the product by GC-MS or NMR.[9][11]

Palladium-Catalyzed Cross-Coupling Reactions: A Matter of Bond Strength

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for the formation of C-C and C-heteroatom bonds.[12] The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf > Cl >> F.[3] This trend is dictated by the ease of the oxidative addition step, where the aryl halide reacts with the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen bond.

Due to the high strength of the C-F bond, aryl fluorides are generally unreactive in standard palladium-catalyzed cross-coupling reactions.[3] In contrast, aryl chlorides can be activated with modern catalyst systems that employ bulky, electron-rich phosphine ligands.[3]

For 2-chloro-4-fluoroanisole, this differential reactivity allows for selective cross-coupling at the C-Cl bond, while the C-F bond remains unreacted. This provides a strategic advantage for the synthesis of complex molecules where further functionalization at the C-F position might be desired in a subsequent step.

Summary of Reactivity

The differential reactivity of the chloro and fluoro groups in 2-chloro-4-fluoroanisole is summarized in the table below:

| Reaction Type | Reactive Halogen | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | Fluoro | Higher electronegativity of fluorine stabilizes the Meisenheimer intermediate. |

| Metal-Halogen Exchange (Grignard/Organolithium) | Chloro | Lower C-Cl bond dissociation energy facilitates reaction with metals. |

| Palladium-Catalyzed Cross-Coupling | Chloro | Weaker C-Cl bond is more susceptible to oxidative addition by the palladium catalyst. |

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

Caption: Mechanism of Nucleophilic Aromatic Substitution on 2-Chloro-4-fluoroanisole.

Caption: Selective Grignard Reagent Formation at the C-Cl Bond.

Conclusion

The selective reactivity of the chloro and fluoro groups in 2-chloro-4-fluoroanisole is a clear demonstration of how fundamental principles of organic chemistry can be applied to achieve specific synthetic outcomes. The fluoro group's high electronegativity makes it the preferred leaving group in nucleophilic aromatic substitution reactions. Conversely, the weaker carbon-chlorine bond is the site of reaction in metal-halogen exchange and palladium-catalyzed cross-coupling reactions. A thorough understanding of these principles is essential for researchers and scientists in the field of drug development and fine chemical synthesis to effectively utilize this versatile building block.

References

- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.

-

PubChem. (n.d.). 2-Chloro-4-fluoroanisole. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

Kanto Denka Kogyo Co., Ltd. (1995). A New One-Pot Procedure for the Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

EPFL Graph Search. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

-

Cambridge Open Engage. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

-

ETH Zurich. (2019). OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. Retrieved from [Link]

-

National Institutes of Health. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Cross-coupling reactions – Knowledge and References. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Why do halogen-metal exchanges happen?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-4-fluoroanisole | C7H6ClFO | CID 2773580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 8. ethz.ch [ethz.ch]

- 9. leah4sci.com [leah4sci.com]

- 10. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

Core Intermediate Profile: 2-Chloro-4-fluoroanisole

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluoroanisole (CAS No. 2267-25-6) is a halogenated aromatic compound that has emerged as a strategically important intermediate in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern—featuring a chloro, a fluoro, and a methoxy group—provides a versatile platform for a range of orthogonal chemical transformations. The chlorine atom serves as a reliable handle for palladium-catalyzed cross-coupling reactions, the fluorine atom influences the electronic properties of the ring, and the methoxy group can direct electrophilic aromatic substitution and be a precursor to a phenol. This guide provides an in-depth analysis of the physicochemical properties, synthesis, chemical reactivity, and applications of 2-Chloro-4-fluoroanisole, offering field-proven insights and detailed protocols for its effective utilization in complex molecule synthesis.

Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe application in synthesis.

Chemical Identity and Properties

2-Chloro-4-fluoroanisole is a colorless to light yellow liquid under standard conditions.[1][2] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2267-25-6 | [1][3][4] |

| Molecular Formula | C₇H₆ClFO | [1][4] |

| Molecular Weight | 160.57 g/mol | [1][3][4] |

| IUPAC Name | 2-chloro-4-fluoro-1-methoxybenzene | [4] |

| Boiling Point | 197-200 °C | [3][5] |

| Density | 1.29 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.519 | [3][5] |

| Flash Point | 76.67 °C (170.0 °F) - closed cup | [3][5] |

| SMILES | COc1ccc(F)cc1Cl | [3][5] |

| InChIKey | RKCGJVGMRPKPNY-UHFFFAOYSA-N | [3][4][5] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O"]; C7 [label="CH₃"]; Cl [label="Cl"]; F [label="F"]; // Position nodes for benzene ring C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"]; // Position substituents O [pos="0,2.4!"]; C7 [pos="0,3.6!"]; Cl [pos="2.08,1.2!"]; F [pos="-2.08,-1.2!"]; // Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Double bonds (approximated with multiple edges or could be graphical) C1 -- C2 [style=double, len=1.0]; C3 -- C4 [style=double, len=1.0]; C5 -- C6 [style=double, len=1.0]; // Substituent bonds C1 -- O; O -- C7; C6 -- Cl; C3 -- F;

}

Caption: Structure of 2-Chloro-4-fluoroanisole.

Safety and Handling

As with any halogenated aromatic compound, proper safety protocols are mandatory. The Globally Harmonized System (GHS) classifications highlight the primary hazards.

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4][6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4][6] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][4][6] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or face shield.[3][7]

-

Hand Protection: Compatible chemical-resistant gloves.[3][7]

-

Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)) if ventilation is inadequate.[3]

-

Skin and Body Protection: Lab coat and appropriate protective clothing.[7]

Storage and Incompatibility:

-

Store in a cool, well-ventilated place in tightly closed containers.[7]

-

Keep away from heat, sparks, and open flames.[7]

-

Incompatible with strong oxidizing agents.[7]

Synthesis of the Intermediate

While 2-Chloro-4-fluoroanisole is commercially available, understanding its synthesis from common precursors is valuable for process development and cost analysis. A prevalent method is the Williamson ether synthesis starting from the corresponding phenol.

Caption: Williamson Ether Synthesis of 2-Chloro-4-fluoroanisole.

Protocol: Williamson Ether Synthesis

This protocol describes a general, robust procedure for the methylation of 2-chloro-4-fluorophenol.

Materials:

-

2-Chloro-4-fluorophenol (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Iodomethane (CH₃I) (1.2 eq)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Charge the flask with 2-chloro-4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable volume of anhydrous acetone to create a stirrable slurry.

-

Methylation: Add iodomethane (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up:

-

Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KI).

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Purification:

-

Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The resulting crude product can be purified further by vacuum distillation or column chromatography if necessary.

-

Causality Insights:

-

Base Choice: Anhydrous K₂CO₃ is a mild and effective base for deprotonating the phenol. Its heterogeneity in acetone drives the reaction forward as the soluble phenoxide is formed. Stronger bases like NaOH could be used but may require different solvent systems.

-

Solvent Choice: Acetone is a good choice due to its appropriate boiling point for the reaction and its ability to dissolve the reactants while allowing for easy removal post-reaction. DMF can be used to accelerate the reaction but is harder to remove.

-

Methylating Agent: Iodomethane is highly reactive for this Sₙ2 reaction. Dimethyl sulfate is a cheaper alternative but is more toxic.

Core Reactivity and Key Transformations

The synthetic utility of 2-Chloro-4-fluoroanisole stems from the distinct reactivity of its substituent groups, enabling selective transformations at different positions on the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond is the primary site for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for forming C-C and C-N bonds.[8][9] The C-F bond is significantly stronger and generally unreactive under these conditions, providing excellent chemoselectivity.[8]

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals.[10][11]

Caption: Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Protocol: Suzuki-Miyaura Coupling

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable ligand if required.

-

Reagent Addition: Add 2-Chloro-4-fluoroanisole (1.0 eq) followed by a degassed solvent mixture, typically toluene/water or dioxane/water.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 8-24 hours, monitoring by TLC or GC-MS.

-

Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality Insights:

-

Catalyst System: Modern catalyst systems often use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which facilitate the oxidative addition of the less reactive aryl chloride to the Pd(0) center.[8]

-

Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[12]

This reaction is indispensable for synthesizing aryl amines, which are prevalent in active pharmaceutical ingredients (APIs).[9][13]

Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOᵗBu, 1.4 eq).[14]

-

Reagent Addition: Add the amine (1.2 eq), 2-Chloro-4-fluoroanisole (1.0 eq), and an anhydrous solvent such as toluene or dioxane.

-

Reaction: Seal the vial and heat the mixture to 90-110 °C for 12-24 hours.

-

Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.

-

Purification: Purify the residue by column chromatography.

Causality Insights:

-

Ligand Choice: The choice of ligand is critical and depends on the amine. Bidentate ligands like BINAP or Xantphos are often effective.[9][14] Sterically hindered ligands can promote the reductive elimination step to release the product.

-

Base: A strong, sterically hindered base like NaOᵗBu is required to deprotonate the amine without competing as a nucleophile.

Grignard Reagent Formation

The chloro substituent can be converted into a Grignard reagent, transforming the electrophilic carbon into a potent nucleophile for reaction with various electrophiles.

Protocol: Grignard Reagent Formation and Reaction

-

Preparation: Place magnesium turnings (1.5 eq) in an oven-dried, three-necked flask under a strict inert atmosphere. Add a small crystal of iodine to activate the magnesium surface.[15]

-

Initiation: Add a small amount of a solution of 2-Chloro-4-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium. Gentle heating may be required to initiate the reaction, indicated by bubble formation and a color change.[15]

-

Formation: Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After addition, continue stirring for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Electrophile: Cool the Grignard solution to 0 °C. Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous THF dropwise.

-

Quenching and Work-up: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate), combine the organic layers, wash with brine, dry, and concentrate.

-

Purification: Purify via column chromatography or distillation.

Causality Insights:

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources like water, which will quench the reagent immediately. All glassware must be oven-dried and solvents must be anhydrous.[15]

-

Activation: Iodine is used to etch the passivating oxide layer on the magnesium turnings, exposing fresh metal to initiate the reaction.

Applications in Advanced Synthesis

The true value of 2-Chloro-4-fluoroanisole is realized when these fundamental reactions are applied to the construction of complex, biologically active molecules. It serves as a key building block for both APIs and agrochemicals.[1][16]

-

Pharmaceutical Development: The biaryl and aryl-amine structures readily accessible from this intermediate are core components of many drugs, including kinase inhibitors, CNS agents, and anti-inflammatory drugs.[1][17][18] The fluorine atom is often incorporated to enhance metabolic stability or binding affinity.

-

Agrochemicals: In crop protection, this intermediate is used to synthesize advanced herbicides and fungicides.[1] The specific halogenation pattern can be fine-tuned to achieve desired efficacy and environmental profiles.

Caption: Synthetic pathways from 2-Chloro-4-fluoroanisole to key scaffolds.

Conclusion

2-Chloro-4-fluoroanisole is a powerful and versatile chemical intermediate whose value lies in its predictable and chemoselective reactivity. The ability to perform robust palladium-catalyzed cross-coupling reactions at the C-Cl bond, while leveraging the electronic influence of the fluoro and methoxy groups, provides synthetic chemists with a reliable tool for accessing complex molecular architectures. By understanding the causality behind the detailed protocols for its key transformations, researchers in drug discovery and process development can effectively integrate this building block into their synthetic strategies, accelerating the path to novel pharmaceuticals and agrochemicals.

References

- 2-Chloro-4-fluoroanisole 97 2267-25-6 - Sigma-Aldrich.

- 2-Chloro-4-fluoroanisole SDS - Fisher Scientific UK.

- 2-Chloro-4-fluoroanisole - Apollo Scientific.

- The Role of 2-Chloro-4-fluorotoluene in Advanced Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Chloro-4-fluoroaniline SAFETY D

- 2-Chloro-4-fluoroanisole(2267-25-6) 1H NMR spectrum - ChemicalBook.